4-(4-Bromophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid 4-(4-Bromophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 868255-45-2
VCID: VC7395357
InChI: InChI=1S/C17H15BrO3S/c1-11-2-8-14(9-3-11)22-16(17(20)21)10-15(19)12-4-6-13(18)7-5-12/h2-9,16H,10H2,1H3,(H,20,21)
SMILES: CC1=CC=C(C=C1)SC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O
Molecular Formula: C17H15BrO3S
Molecular Weight: 379.27

4-(4-Bromophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid

CAS No.: 868255-45-2

Cat. No.: VC7395357

Molecular Formula: C17H15BrO3S

Molecular Weight: 379.27

* For research use only. Not for human or veterinary use.

4-(4-Bromophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid - 868255-45-2

Specification

CAS No. 868255-45-2
Molecular Formula C17H15BrO3S
Molecular Weight 379.27
IUPAC Name 4-(4-bromophenyl)-2-(4-methylphenyl)sulfanyl-4-oxobutanoic acid
Standard InChI InChI=1S/C17H15BrO3S/c1-11-2-8-14(9-3-11)22-16(17(20)21)10-15(19)12-4-6-13(18)7-5-12/h2-9,16H,10H2,1H3,(H,20,21)
Standard InChI Key AYMBZVKWIIAWAP-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)SC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Architecture

The systematic IUPAC name, 4-(4-bromophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid, delineates its structure:

  • A 4-bromophenyl group at position 4 of the butanoic acid chain.

  • A 4-methylphenylsulfanyl (thioether) group at position 2.

  • A ketone at position 4 and a carboxylic acid at the terminal position .

The molecule’s planar aromatic systems and polar functional groups contribute to its reactivity. The sulfanyl (-S-) bridge introduces steric bulk and electron-donating effects, while the bromine atom enhances electrophilic substitution potential .

Structural Validation and Spectroscopic Data

The 2D and 3D conformers, as documented in PubChem , reveal a bent conformation due to the thioether linkage. Key spectroscopic identifiers include:

  • NMR: The 1H^1\text{H}-NMR spectrum would show aromatic protons as doublets (δ 7.2–7.8 ppm) and methyl groups as singlets (δ 2.3–2.5 ppm).

  • IR: Strong absorption bands for the carbonyl (C=O, ~1700 cm1^{-1}) and carboxylic acid (-COOH, ~2500–3300 cm1^{-1}) groups .

Synthesis and Production Pathways

Retrosynthetic Analysis

The compound can be synthesized via a Michael addition–cyclization strategy:

  • Thioether Formation: Reaction of 4-methylthiophenol with α,β-unsaturated ketones under basic conditions.

  • Bromination: Electrophilic substitution on the phenyl ring using bromine in acetic acid.

  • Oxidation: Controlled oxidation of the secondary alcohol to a ketone, followed by carboxylation .

Comparative Synthetic Routes

Physicochemical Properties

PropertyValueSource
Molecular FormulaC17H15BrO3S\text{C}_{17}\text{H}_{15}\text{BrO}_{3}\text{S}
Molecular Weight (g/mol)379.27
logP3.1 (predicted)
CAS Number868255-45-2

Stability and Reactivity

The compound is stable under ambient conditions but may degrade under strong acids/bases due to hydrolysis of the thioether or ketone groups. Light-sensitive bromine necessitates storage in amber glass .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The bromophenyl and sulfanyl motifs are prevalent in kinase inhibitors and NSAIDs. For example, analogous structures are used in COX-2 inhibitor development .

Material Science

The planar aromatic system suggests utility in liquid crystals or organic semiconductors, where bromine enhances dielectric properties .

Recent Research and Future Directions

Biological Activity Screening

A 2024 study (PubChem update 2025-04-05) flagged derivatives for antiproliferative activity against MCF-7 breast cancer cells (IC50_{50} ~12 µM), warranting further optimization .

Catalytic Applications

Pd-mediated cross-coupling reactions (e.g., Suzuki-Miyaura) could leverage the bromophenyl group for C-C bond formation, enabling drug candidate libraries .

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